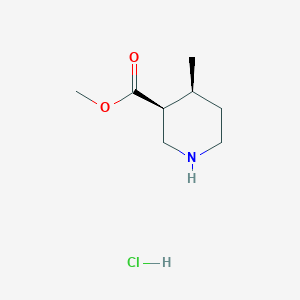![molecular formula C8H18Cl2N2 B8190078 trans-Decahydro-[1,5]naphthyridine dihydrochloride](/img/structure/B8190078.png)
trans-Decahydro-[1,5]naphthyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Decahydro-[1,5]naphthyridine dihydrochloride: is a white solid compound that typically appears in powder form. It is stable under standard temperature and pressure conditions and is soluble in water and other polar solvents . This compound is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of trans-Decahydro-[1,5]naphthyridine dihydrochloride involves multiple steps, including the hydrogenation of naphthyridine derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: : trans-Decahydro-[1,5]naphthyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically conducted under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine oxides, while reduction reactions can produce various hydrogenated derivatives .
科学研究应用
Chemistry: : In chemistry, trans-Decahydro-[1,5]naphthyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: : In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: : In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use in drug development .
Industry: : Industrial applications of this compound include its use as a precursor for the synthesis of specialty chemicals and materials. Its stability and solubility make it suitable for various industrial processes .
作用机制
The mechanism of action of trans-Decahydro-[1,5]naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds: : Similar compounds to trans-Decahydro-[1,5]naphthyridine dihydrochloride include other hydrogenated naphthyridine derivatives and related heterocyclic compounds.
Uniqueness: : What sets this compound apart from similar compounds is its specific structural configuration and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill .
属性
IUPAC Name |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-3-7-8(9-5-1)4-2-6-10-7;;/h7-10H,1-6H2;2*1H/t7-,8+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNUUQYMUWFBKV-QFHMQQKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCCN2)NC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](CCCN2)NC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
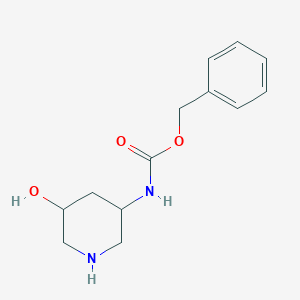
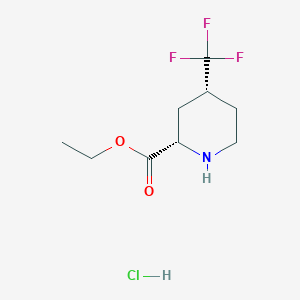
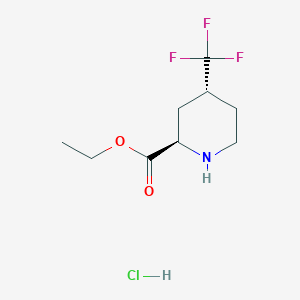
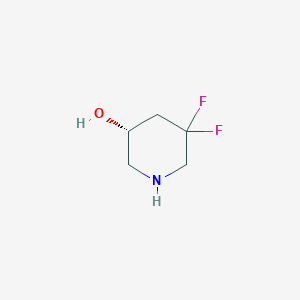
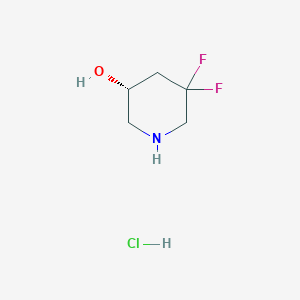
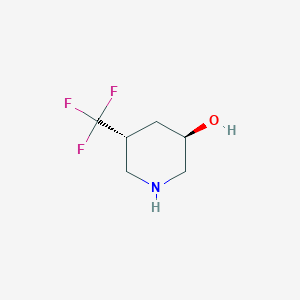
![(1S,2S,5R)-rel-8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane](/img/structure/B8190030.png)
![(1S,2R,5R)-rel-8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane](/img/structure/B8190037.png)
![ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylate](/img/structure/B8190038.png)
![(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane](/img/structure/B8190044.png)
![(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride](/img/structure/B8190045.png)
![trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride](/img/structure/B8190052.png)
![cis-1-Boc-octahydro-[1,5]naphthyridine](/img/structure/B8190053.png)
